2,6-difluoro-4-nitropyridine
Overview
Description
2,6-difluoro-4-nitropyridine is a useful research compound. Its molecular formula is C5H2F2N2O2 and its molecular weight is 160.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Molecular Behavior
- The molecule 3,5-Difluoro-4-nitropyridine N-oxide shows interesting structural characteristics, such as a twist around the C-NO2 bond. This provides insights into the molecular behavior of related compounds like 2,6-difluoro-4-nitropyridine (Batsanov, 2000).
2. Molecular Structure and Vibrational Studies
- Density functional theory (DFT) calculations have been used to study the molecular structure and vibrational properties of similar compounds, shedding light on the properties of this compound (Yıldırım et al., 2011).
3. Synthesis Methodologies
- Innovative synthesis methods for nitropyridines, including derivatives of this compound, have been explored. These methods have implications for the synthesis of biologically active compounds (Le & Nishiwaki, 2018).
4. Regiocontrol in Synthesis
- The study of nucleophilic substitution in halopyridines, including difluoropyridines, helps in understanding the synthetic manipulation of this compound and related compounds (Schlosser et al., 2005).
5. Vibrational Spectroscopy and Molecular Dynamics
- Investigations using FT-IR and FT-Raman spectroscopy on similar nitropyridines contribute to the understanding of molecular dynamics and stability, relevant to this compound (Karnan et al., 2012).
6. Chemical Reactivity and Electronic Properties
- Studies on the electronic properties and chemical reactivity of various nitropyridines, including their nucleophilic substitution patterns, are pertinent for understanding the reactivity of this compound (Zhang & Duan, 2011).
Properties
IUPAC Name |
2,6-difluoro-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYBHQWKXUPOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807176-11-9 | |
Record name | 2,6-difluoro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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